molecular formula C8H12N2OS B7742349 2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one

2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one

Cat. No.: B7742349
M. Wt: 184.26 g/mol
InChI Key: ICULGBASIPYTCI-UHFFFAOYSA-N
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Description

2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C8H12N2OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of heteroaromatic 2-aminoesters and 2-aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine. This reaction results in the annelation of a pyrimido[1,2-a]pyrimidine moiety in a one-pot process . The reaction conditions typically involve heating the starting materials in hexamethylphosphoramide (HMPA) to 150°C or without solvent to 170°C for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the optimization of reaction conditions for the synthesis of similar compounds, such as 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones, has been reported. These methods involve increasing the yield of the desired product through careful control of reaction parameters .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5-7(11)10-8(9-6)12-2/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICULGBASIPYTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=C(N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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